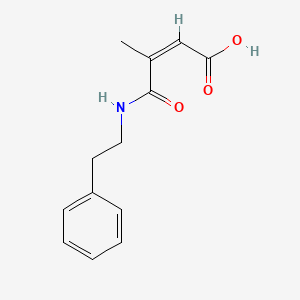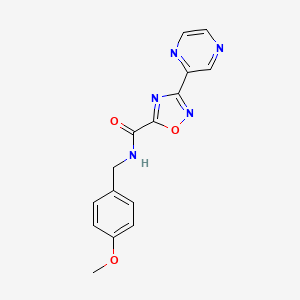![molecular formula C10H11Cl2N3 B2465842 [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride CAS No. 2305253-86-3](/img/structure/B2465842.png)
[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 400877-37-4 . It has a molecular weight of 207.66 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The InChI code for this compound is1S/C10H10ClN3/c11-9-1-3-10 (4-2-9)14-7-8 (5-12)6-13-14/h1-4,6-7H,5,12H2 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 207.66 .Scientific Research Applications
Alzheimer's Disease Treatment
- A study by (Kumar et al., 2013) explored derivatives of pyrazole, including chlorophenyl variants, for their potential in treating Alzheimer's disease. These compounds showed promising acetylcholinesterase and monoamine oxidase inhibitory properties, which are relevant in the context of Alzheimer's treatment.
Antimicrobial and Anticancer Agents
- Research conducted by (Hafez et al., 2016) synthesized and evaluated various pyrazole derivatives, including [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine variants, for their antimicrobial and anticancer activities. These compounds showed higher anticancer activity than the reference drug doxorubicin and exhibited good antimicrobial properties.
Synthesis and Molecular Docking Studies
- A 2021 study by (Katariya et al., 2021) focused on synthesizing novel compounds with pyrazole and oxazole moieties, including chlorophenyl pyrazole derivatives. These compounds were evaluated for their anticancer and antimicrobial properties, with promising results obtained through molecular docking studies.
Antipsychotic Agents
- Another area of application, as noted in research by (Wise et al., 1987), is in the development of potential antipsychotic agents. The study synthesized and evaluated various pyrazole derivatives, including chlorophenyl variants, for their antipsychotic-like properties.
Anti-Inflammatory and Antibacterial Agents
- Research by (Ravula et al., 2016) synthesized novel pyrazoline derivatives, including chlorophenyl pyrazole derivatives, which exhibited significant anti-inflammatory and antibacterial activities.
Molecular Interaction Studies
- The study by (Shim et al., 2002) investigated the molecular interactions of a chlorophenyl pyrazole derivative as a cannabinoid receptor antagonist, highlighting its potential in neuropsychiatric and pain-related conditions.
Synthesis and Structural Characterization
- (Kariuki et al., 2021) reported the synthesis and structural characterization of chlorophenyl pyrazole derivatives, providing insights into their chemical properties and potential applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride are various proteins involved in cellular signaling pathways . These include the cAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in regulating cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction can lead to changes in the conformation of the target proteins, altering their function and ultimately affecting the cellular processes they regulate .
Biochemical Pathways
The affected pathways include the cAMP signaling pathway and the glycogen synthesis pathway . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects such as altered cell growth and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, modulation of the cAMP-dependent protein kinase could affect cell growth and differentiation, while interaction with glycogen synthase kinase-3 beta could impact glycogen synthesis .
properties
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEPTOZIWCXTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2465765.png)
![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2465773.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)
![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)